
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as SUCNR1 antagonist, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist works by inhibiting the succinate receptor 1 (4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide), which plays a crucial role in various physiological processes, including metabolism, inflammation, and cell proliferation. By blocking this receptor, the compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to have several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. It has also been found to regulate the immune system and modulate lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist in lab experiments is its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor, which allows for targeted modulation of physiological processes. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which requires further investigation.
Orientations Futures
There are several future directions for 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist research, including exploring its potential therapeutic effects in other diseases, investigating its safety and efficacy in clinical trials, and developing more potent and selective compounds. Additionally, the compound's mechanism of action and its interaction with other physiological pathways need further investigation.
In conclusion, the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist is a promising compound that has shown potential therapeutic effects in various diseases. Its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor allows for targeted modulation of physiological processes, making it a valuable tool in scientific research. Further investigation is needed to fully understand its mechanism of action and its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide involves the reaction between 4-chloro-1-naphthalenesulfonamide and 2,2,6,6-tetramethyl-4-piperidone, followed by the addition of ethyl iodide. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity. In obesity, it has been found to reduce adipose tissue inflammation and improve lipid metabolism. In cancer, 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to inhibit tumor growth and metastasis.
Propriétés
Formule moléculaire |
C21H30N2O3S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-26-18-11-12-19(17-10-8-7-9-16(17)18)27(24,25)22-15-13-20(2,3)23-21(4,5)14-15/h7-12,15,22-23H,6,13-14H2,1-5H3 |
Clé InChI |
TVVZGYACNXUJFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



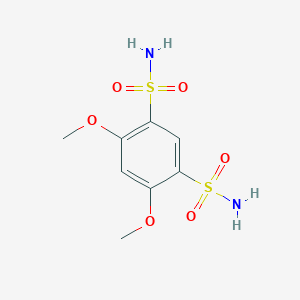
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
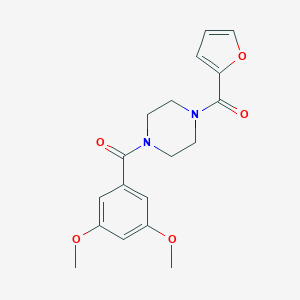
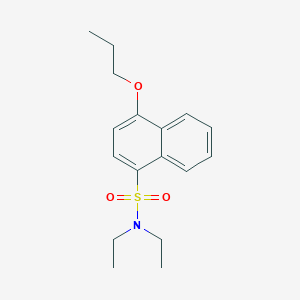
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
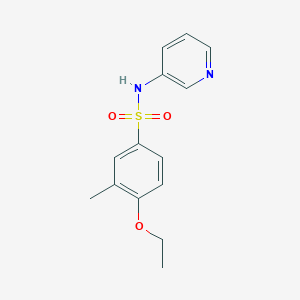

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
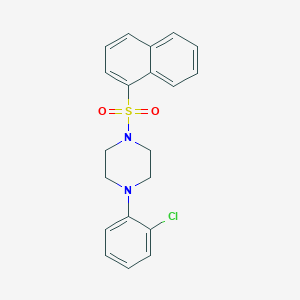
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
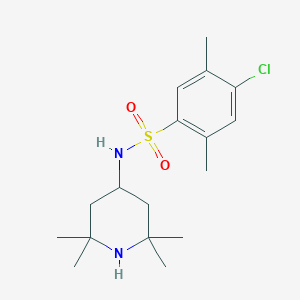

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)